REACTION_CXSMILES
|
NC1N(C2C=CC=CC=2[O:13]C)N=CC=1C(N)=O.[NH2:18][C:19]1[N:23]([CH2:24][C:25]([F:28])([F:27])[F:26])[N:22]=[CH:21][C:20]=1[C:29]#[N:30]>>[NH2:18][C:19]1[N:23]([CH2:24][C:25]([F:28])([F:27])[F:26])[N:22]=[CH:21][C:20]=1[C:29]([NH2:30])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1=C(C=CC=C1)OC)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1CC(F)(F)F)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided the tile compound
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1CC(F)(F)F)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |